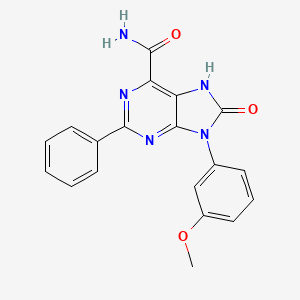
9-(3-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound you mentioned appears to contain a purine moiety, which is a heterocyclic aromatic organic compound, along with phenyl and methoxy groups .
Synthesis Analysis
The synthesis of organic compounds often involves reactions like condensation, substitution, or addition. The Claisen-Schmidt reaction, for example, is commonly used to synthesize chalcones .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques like NMR, IR, and UV-Vis spectroscopy. These techniques can provide information about the types of bonds, functional groups, and overall structure of the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve looking at its reactivity, stability, and the types of reactions it undergoes .Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Anticancer Potential : Zhao et al. (2018) studied a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives for their antiproliferative activities against human cancer cell lines. They found that compounds with variations at positions 8 and 9 of the purine core exhibited potent activity, indicating the potential of similar purine derivatives in cancer treatment (Zhao et al., 2018).
Antiviral Properties : Hocek et al. (1996) synthesized 9-(2-phosphonomethoxyalkyl) derivatives of 6-(aminomethyl)purine and found that they showed moderate activity against various viruses, such as herpes simplex virus and varicella-zoster virus, demonstrating the antiviral capabilities of purine derivatives (Hocek et al., 1996).
Chemical Properties and Synthesis : Tanji and Higashino (1988) explored the hydration and methoxylation of alkynyl-9H-purines, providing insights into the chemical properties and synthesis techniques relevant to compounds like 9-(3-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide (Tanji & Higashino, 1988).
Antimycobacterial Activity : Bakkestuen et al. (2005) synthesized 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines and tested them against Mycobacterium tuberculosis. They found that certain derivatives, particularly those with electron-donating substituents, were effective inhibitors, suggesting the potential of purine derivatives in treating tuberculosis (Bakkestuen et al., 2005).
Potential Biological Activities : Hayallah and Famulok (2007) reported on the design and synthesis of new 1,3,8-trisubstituted purine-2,6-diones and thiazolo[2,3-f]purine-2,4-diones, noting their potential biological activities. This study adds to the understanding of the possible biological applications of purine derivatives (Hayallah & Famulok, 2007).
Mechanism of Action
Target of Action
It is suggested that similar compounds have been found to targetTubulin , a protein that is crucial for cell division and structure .
Mode of Action
For instance, Apocynin, a compound with a similar structure, inhibits the activity of NADPH oxidase , preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
Similar compounds have been found to affect pathways related toglucose metabolism .
Pharmacokinetics
A compound with a similar structure, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), was found to undergo rapid metabolism and wide tissue distribution with ≥12% absorption ratio in Sprague-Dawley (SD) rats .
Result of Action
Similar compounds have been found to have anti-inflammatory capabilities and the ability to selectively prevent the formation of free radicals, oxygen ions, and peroxides in the body .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(3-methoxyphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-13-9-5-8-12(10-13)24-18-15(22-19(24)26)14(16(20)25)21-17(23-18)11-6-3-2-4-7-11/h2-10H,1H3,(H2,20,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUGTYJPPDKOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




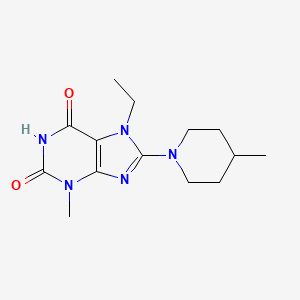
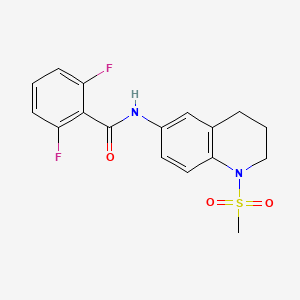
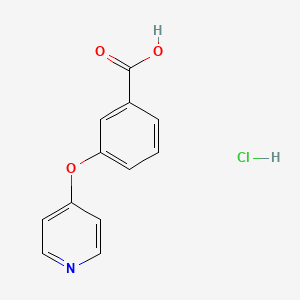
![4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2804337.png)
![N-[(2-chloro-4-fluorobenzyl)oxy]urea](/img/structure/B2804342.png)

![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2804344.png)
![Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-](/img/structure/B2804345.png)

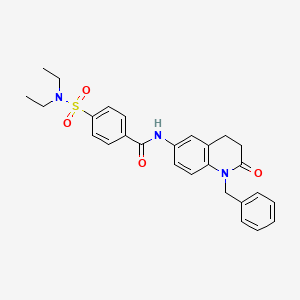
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2804353.png)